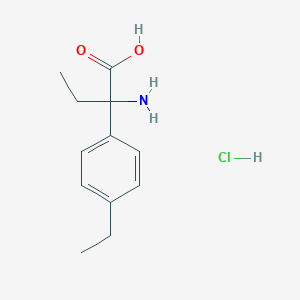

2-Amino-2-(4-ethylphenyl)butanoic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

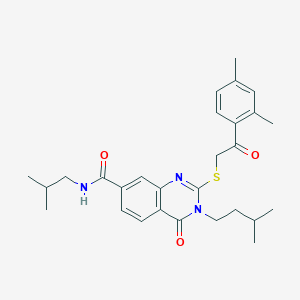

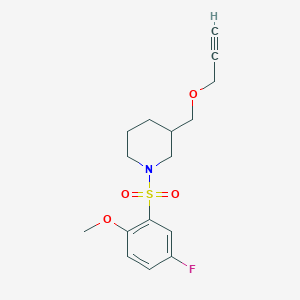

“2-Amino-2-(4-ethylphenyl)butanoic acid;hydrochloride” is a chemical compound with the molecular formula C12H17NO2 . It is a derivative of 2-Aminobutanoic acid , which is an alpha amino acid .

Molecular Structure Analysis

The molecular weight of “this compound” is 207.269 . The exact mass is 207.125931 . The compound has a density of 1.1±0.1 g/cm3 .Physical and Chemical Properties Analysis

“this compound” has a boiling point of 340.4±30.0 °C at 760 mmHg . The flash point is 159.7±24.6 °C . The LogP value, which indicates its solubility in water and oil, is 2.81 .Applications De Recherche Scientifique

Antimicrobial Activity

The synthesis and evaluation of N-Substituted-β-amino acid derivatives, including compounds structurally related to 2-Amino-2-(4-ethylphenyl)butanoic acid; hydrochloride, have shown promising antimicrobial properties. These derivatives were found to exhibit good antimicrobial activity against bacteria such as Staphylococcus aureus and Mycobacterium luteum, and significant antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

Corrosion Inhibition

Another study focused on the inhibition of mild steel corrosion in hydrochloric solution by newly synthesized diamine derivatives. These derivatives, including compounds with structural similarities to 2-Amino-2-(4-ethylphenyl)butanoic acid; hydrochloride, demonstrated excellent corrosion inhibition efficiency, indicating their potential use in industrial applications, such as metal pickling processes (Herrag et al., 2010).

Synthesis of Agrochemicals

The compound also finds application in the synthesis of agrochemicals, exemplified by the synthesis of Glufosinate, a potent herbicide. Through a series of chemical reactions, including hydroformylation and amidocarbonylation, 2-Amino-4-[(hydroxy)methylphosphinyl]butanoic acid (Glufosinate) was synthesized, demonstrating the chemical's versatility in synthetic organic chemistry (Sakakura et al., 1991).

Pain Relief and Analgesic Activity

Research into new 4-amino-4-arylcyclohexanones, their ketals, and acid addition salts, including structures akin to 2-Amino-2-(4-ethylphenyl)butanoic acid; hydrochloride, have shown potential for relieving pain and exhibiting narcotic antagonist activity. This suggests potential applications in the development of new analgesics with fewer side effects (Blackstone & Bowman, 1999).

Adhesive Polymers

The molecule's derivatives have been utilized in the synthesis of hydrolytically stable phosphonic acid monomers for adhesive polymers. These monomers show excellent water solubility, hydrolytic stability, and potential in water-based radical polymerization, indicating their applicability in creating durable adhesive materials (Moszner et al., 2001).

Mécanisme D'action

Propriétés

IUPAC Name |

2-amino-2-(4-ethylphenyl)butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-3-9-5-7-10(8-6-9)12(13,4-2)11(14)15;/h5-8H,3-4,13H2,1-2H3,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYINLVYYTZQTLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(CC)(C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-methyl 2-(5,6-dimethoxy-2-((1-methyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2849661.png)

![2-[(3E)-3-{[(2-chloro-4-fluorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile](/img/structure/B2849664.png)

![2-(4-fluorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2849667.png)

![1-[(2-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2849670.png)

![11-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2849677.png)